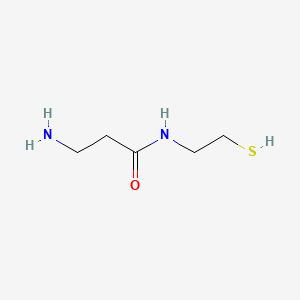![molecular formula C23H28ClN3O B3053531 4-{1-[(7-Chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol CAS No. 5431-70-9](/img/structure/B3053531.png)
4-{1-[(7-Chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 4-{1-[(7-Chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol involves several steps. One common synthetic route starts with the preparation of N-(Prop-2-yn-1-yl)-7-chloroquinolin-4-amine as a precursor . The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. The final product is obtained through a series of reactions, including amination and phenol substitution .
Analyse Chemischer Reaktionen
4-{1-[(7-Chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-{1-[(7-Chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as an antimalarial agent due to its structural similarity to chloroquine.
Drug Discovery: It is used in the development of new therapeutic agents targeting diseases such as cancer and infectious diseases.
Chemical Biology: Researchers use this compound to study the interactions between small molecules and biological targets, such as enzymes and receptors.
Industrial Applications: It is also explored for its potential use in the synthesis of advanced materials and chemical intermediates.
Wirkmechanismus
The mechanism of action of 4-{1-[(7-Chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol involves its interaction with molecular targets such as enzymes and receptors. For instance, its antimalarial activity is attributed to its ability to interfere with the heme detoxification process in the malaria parasite . This compound binds to heme, preventing its conversion to non-toxic hemozoin, leading to the accumulation of toxic heme and subsequent parasite death .
Vergleich Mit ähnlichen Verbindungen
4-{1-[(7-Chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol can be compared with other similar compounds, such as:
Eigenschaften
IUPAC Name |
4-[1-[(7-chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O/c1-3-27(4-2)14-12-18(17-5-8-20(28)9-6-17)16-26-22-11-13-25-23-15-19(24)7-10-21(22)23/h5-11,13,15,18,28H,3-4,12,14,16H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBKQCUYPHQEPGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(CNC1=C2C=CC(=CC2=NC=C1)Cl)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30279661 | |
| Record name | 4-{1-[(7-chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5431-70-9 | |
| Record name | NSC13626 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13626 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-{1-[(7-chloroquinolin-4-yl)amino]-4-(diethylamino)butan-2-yl}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30279661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7,14-diphenyl-4,11-dioxa-1,8-diazatetracyclo[6.6.0.02,6.09,13]tetradecane-3,5,10,12-tetrone](/img/structure/B3053457.png)








![N-[2-[(2-Hydroxyethyl)amino]ethyl]myristamide](/img/structure/B3053470.png)

